molecular formula C9H13ClN2S B12434526 Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride

Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride

Katalognummer: B12434526
Molekulargewicht: 216.73 g/mol
InChI-Schlüssel: WTAFMQGTBRUAGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride is a chemical compound with a complex structure that includes an amino group, a methylphenyl group, and a sulfanyl group

Vorbereitungsmethoden

The synthesis of [amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride typically involves the following steps:

    N-Alkylation of Primary Amines: This step involves the reaction of primary amines with alkyl halides in the presence of a base to form secondary amines.

    Reduction of Nitriles and Amides: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), nitriles and amides are reduced to form secondary amines.

    Formation of Schiff Bases: The secondary amines are then reacted with aldehydes or ketones to form Schiff bases.

    Reduction of Schiff Bases: The Schiff bases are reduced using reducing agents to form the desired compound.

Analyse Chemischer Reaktionen

[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of [amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride involves its interaction with molecular targets and pathways within biological systems. The compound can form quaternary ammonium cations through oxidation, which can interact with various cellular components and pathways . These interactions can lead to changes in cellular functions and biological activities.

Vergleich Mit ähnlichen Verbindungen

[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride can be compared with similar compounds such as:

The uniqueness of [amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H13ClN2S

Molekulargewicht

216.73 g/mol

IUPAC-Name

[amino-[(4-methylphenyl)methylsulfanyl]methylidene]azanium;chloride

InChI

InChI=1S/C9H12N2S.ClH/c1-7-2-4-8(5-3-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H

InChI-Schlüssel

WTAFMQGTBRUAGV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CSC(=[NH2+])N.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.